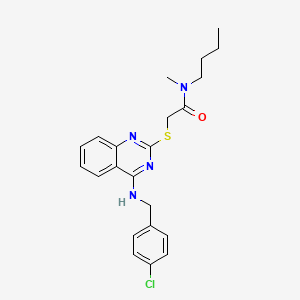
2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine;hydrochloride is a useful research compound. Its molecular formula is C11H14ClF2NO and its molecular weight is 249.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Methoxylated Compounds
The compound is utilized in the synthesis of methoxylated derivatives, important in the development of agrochemicals and medicinal compounds. For instance, the reaction of N-substituted pyrrolidinones with alkaline methoxide in methanol yields methoxylated pyrrolin-2-ones, showcasing its role in generating useful adducts for further chemical transformations (Ghelfi et al., 2003).
Photophysical and Computational Studies
This compound contributes to the study of fluorophores, where derivatives are synthesized and their spectroscopic properties are explored. Such research aids in understanding fluorescence mechanisms and designing materials with specific optical properties. The synthesis of 2-pyridone analogs and their high fluorescence quantum yields in solution highlight the importance of structural modifications to achieve desired photophysical characteristics (Masayori Hagimori et al., 2019).
Anti-inflammatory and Analgesic Agents
Derivatives of the compound have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. Certain derivatives show dual inhibitory activity on prostaglandin and leukotriene synthesis, presenting them as candidates for clinical application due to their anti-inflammatory activities comparable to standard drugs and reduced ulcerogenic effects (H. Ikuta et al., 1987).
Synthesis of Fluorinated Pyrroles
The compound also finds application in the synthesis of fluorinated pyrroles, which are important in the development of new materials and pharmaceuticals. The thermal condensation of aziridines with perfluoroalkenes, followed by treatment with sodium methoxide, illustrates its role in introducing fluorine atoms into pyrrole structures, enhancing their chemical properties for various applications (J. Leroy & C. Wakselman, 1976).
Molecular Structure Analysis
Research involving the compound extends to the analysis of molecular structures, where it contributes to the synthesis of novel organothiophosphorus compounds. Such studies are crucial for developing new materials with specific electronic or photophysical properties, demonstrating the compound's role in advancing material science (M. Karakus, 2006).
Safety and Hazards
Properties
IUPAC Name |
2-(3,4-difluoro-5-methoxyphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c1-15-10-6-7(5-8(12)11(10)13)9-3-2-4-14-9;/h5-6,9,14H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUOTRQLGWGZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2CCCN2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
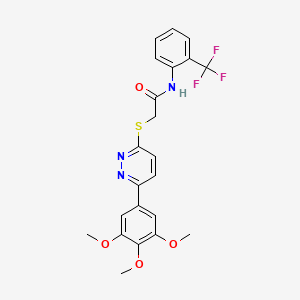
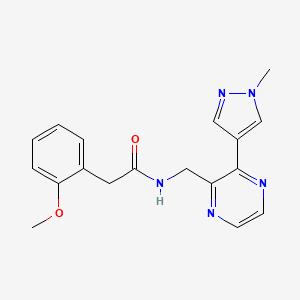
![3-ethyl-N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2524554.png)
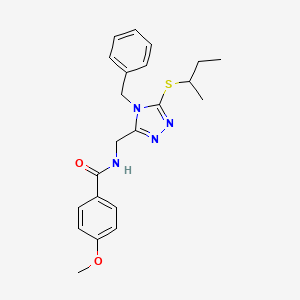
![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide](/img/structure/B2524557.png)
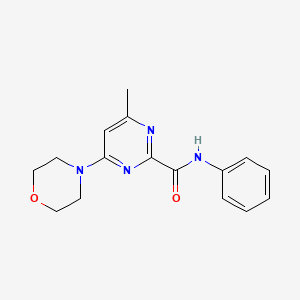
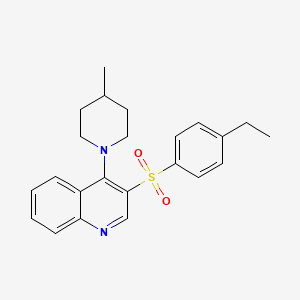

![2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2524567.png)
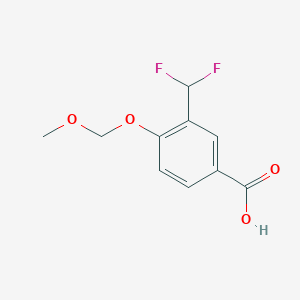
![Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2524569.png)
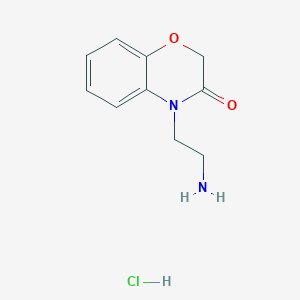
![2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate](/img/structure/B2524571.png)
